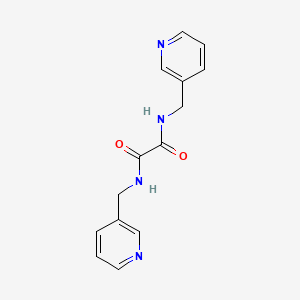

N,N'-Bis(3-pyridylmethyl)oxamide

説明

Contextualization within Oxamide-Based Ligand Chemistry

Oxamide-based ligands, such as N,N'-Bis(3-pyridylmethyl)oxamide, are a class of compounds that have been extensively studied due to their remarkable coordination capabilities. The core oxamide (B166460) group (-NH-CO-CO-NH-) provides a rigid and planar unit that can act as a hydrogen bond donor and acceptor, facilitating the formation of well-defined supramolecular assemblies. The terminal pyridine (B92270) rings, on the other hand, offer nitrogen atoms that can readily coordinate to metal ions. researchgate.net

The synthesis of this compound is typically achieved through the reaction of oxalyl chloride with 3-pyridylmethylamine in a basic solution. researchgate.net The resulting compound is a solid at room temperature. researchgate.net The flexibility of the methylene (B1212753) spacers between the oxamide and pyridyl groups allows for a degree of conformational freedom, which influences the geometry of the resulting metal complexes. nih.gov

Significance in Coordination and Supramolecular Chemistry Research

The true significance of this compound lies in its application in coordination and supramolecular chemistry. As a ligand, it can coordinate to a variety of metal ions, including nickel(II), cadmium(II), zinc(II), and mercury(II), to form coordination polymers and discrete metal-organic complexes. nih.govnih.govresearchgate.net

The crystal structure of this compound itself reveals intermolecular N—H···N hydrogen bonds between the amide N—H group and the pyridine N atom, which connect the molecules into corrugated layers. nih.gov This inherent hydrogen-bonding capability is a key feature that drives the formation of extended supramolecular networks. nih.gov

In the presence of metal ions, the pyridine nitrogen atoms act as coordination sites. For instance, with nickel(II), this compound can form one-dimensional looped chains. nih.gov Similarly, it has been used to construct coordination polymers with cadmium(II), where the Cd(II) ions are bridged by the ligand, resulting in wavy ribbon-like structures. researchgate.net The combination of the ligand with other organic linkers, such as dicarboxylic acids, can lead to the formation of more complex multi-dimensional networks with interesting topologies. mdpi.com

The study of these coordination polymers is crucial for the development of new materials with potential applications in areas such as catalysis, gas storage, and molecular sensing. The predictable coordination behavior of this compound, combined with its ability to form robust hydrogen-bonded networks, makes it an invaluable tool for crystal engineering and the rational design of functional supramolecular materials. Furthermore, research into the magnetic properties of heterobimetallic complexes incorporating the N,N'-bis(pyridylmethyl)oxamide dianion has been undertaken. researchgate.net

Crystallographic Data for N,N'-Bis(pyridin-3-yl)oxamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/n nih.gov |

| a (Å) | 3.8992 (7) nih.gov |

| b (Å) | 12.662 (2) nih.gov |

| c (Å) | 10.9678 (17) nih.gov |

| β (°) | 97.983 (4) nih.gov |

| Volume (ų) | 536.26 (16) nih.gov |

| Z | 2 nih.gov |

Structure

3D Structure

特性

CAS番号 |

196491-43-7 |

|---|---|

分子式 |

C14H14N4O2 |

分子量 |

270.29 g/mol |

IUPAC名 |

N,N'-bis(pyridin-3-ylmethyl)oxamide |

InChI |

InChI=1S/C14H14N4O2/c19-13(17-9-11-3-1-5-15-7-11)14(20)18-10-12-4-2-6-16-8-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |

InChIキー |

BNXGAGLVOASELG-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Pathways for N,N'-Bis(3-pyridylmethyl)oxamide

The primary and most established method for synthesizing this compound involves the reaction of 3-aminomethylpyridine (also known as 3-picolylamine) with a derivative of oxalic acid. This reaction is a classic example of nucleophilic acyl substitution. The two main variations of this pathway utilize either an oxalyl dihalide (commonly oxalyl chloride) or a dialkyl oxalate (B1200264) (such as diethyl oxalate) as the acylating agent.

The reaction with oxalyl chloride is rapid and generally proceeds at low temperatures in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Alternatively, the use of a dialkyl oxalate, such as diethyl oxalate, offers a less vigorous reaction pathway. This method involves heating the amine with the oxalate ester, often without a solvent or in a high-boiling point solvent, to drive the reaction to completion by removing the alcohol byproduct (e.g., ethanol).

Key Chemical Precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Aminomethylpyridine | C₆H₈N₂ | Amine source providing the pyridylmethyl moieties |

| Oxalyl chloride | C₂Cl₂O₂ | Acylating agent for the oxamide (B166460) backbone |

| Diethyl oxalate | C₆H₁₀O₄ | Alternative acylating agent for the oxamide backbone |

General Reaction Scheme:

A typical reaction scheme involves the slow addition of the oxalyl chloride or diethyl oxalate to a solution of 3-aminomethylpyridine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct.

Synthesis of Structural Analogues and Derivatives

The synthetic principles applied to this compound can be extended to a wide array of structural analogues and derivatives by varying the amine and/or the dicarboxylic acid derivative.

One example is the synthesis of N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide. In this case, the oxalyl precursor is replaced with terephthaloyl chloride, demonstrating the modularity of this synthetic approach. The reaction is carried out in a basic solution, coupling terephthaloyl chloride with 3-pyridylmethylamine to yield the corresponding dicarboxamide. nih.gov

Another related compound, N,N'-Bis(pyridin-3-yl)oxamide, is synthesized from 3-aminopyridine (B143674) and an oxalic acid derivative. nih.govnih.gov This highlights how a simple change in the amine precursor—from 3-aminomethylpyridine to 3-aminopyridine—results in a different, yet structurally related, oxamide.

Furthermore, more complex derivatives can be prepared. For instance, the synthesis of N,N′-bis([2-hydroxynaphthylidene]amino)oxamide is achieved through the reaction of ethanedihydrazide with 2-hydroxynaphthalene-1-carbaldehyde. This method first forms a hydrazone linkage, showcasing a different approach to creating a complex oxamide derivative.

The synthesis of various other pyridine-carboxamide derivatives has also been explored, utilizing different coupling reagents and reaction conditions to create a library of compounds with diverse structures.

Table of Synthesized Structural Analogues:

| Compound Name | Amine Precursor | Dicarboxylic Acid/Derivative Precursor |

| N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide | 3-pyridylmethylamine | Terephthaloyl chloride |

| N,N'-Bis(pyridin-3-yl)oxamide | 3-aminopyridine | Oxalic acid derivative |

| N,N′-bis([2-hydroxynaphthylidene]amino)oxamide | Ethanedihydrazide | 2-hydroxynaphthalene-1-carbaldehyde |

Structural Elucidation and Advanced Characterization Techniques

Ligand Structure and Conformational Analysis

The solid-state structure and conformational behavior of N,N'-Bis(3-pyridylmethyl)oxamide have been elucidated primarily through single-crystal X-ray diffraction, which has revealed details about its polymorphic forms, hydration, and internal molecular interactions.

Single-Crystal X-ray Diffraction of the Free Ligand

Single-crystal X-ray diffraction analysis of the free ligand, this compound (C₁₄H₁₄N₄O₂), has provided precise data on its molecular structure. One study reported the molecule crystallizing in a monoclinic system with the space group P2₁/n. nih.gov The molecule is situated about an inversion center, rendering it nearly planar. nih.govnih.gov The root-mean-square deviation from the least-squares plane of all non-hydrogen atoms is a mere 0.019 Å. nih.gov

In the crystalline state, the molecules are connected by intermolecular N—H···N hydrogen bonds formed between the amide N—H group and the nitrogen atom of a pyridine (B92270) ring on an adjacent molecule. nih.gov This network of hydrogen bonds results in the formation of a corrugated layer structure parallel to the (10-1) crystallographic plane. nih.gov Crystals suitable for this analysis were grown by the slow evaporation of a methanol (B129727) solution of the compound. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₀N₄O₂ |

| Formula weight | 242.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 3.8992 (7) |

| b (Å) | 12.662 (2) |

| c (Å) | 10.9678 (17) |

| β (°) | 97.983 (4) |

| Volume (ų) | 536.26 (16) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.500 |

| Radiation | Mo Kα |

| Temperature (K) | 297 |

Data sourced from reference nih.gov

Analysis of Conformational Polymorphism and Hydration

This compound has been shown to exist in different solid-state forms, including polymorphs and a hydrate (B1144303). mdpi.com The hydrate form, specifically N,N'-Bis(3-pyridylmethyl)ethanediamide monohydrate, has been isolated and characterized. nih.gov In this hydrated structure, the organic molecule adopts a "U-shape," with both 3-pyridyl rings positioned on the same side of the central plane. nih.gov The crystal packing is distinguished by two supramolecular tapes held together by amide-N—H···O(carbonyl) hydrogen bonds, which are further connected by a helical chain of hydrogen-bonded water molecules. nih.gov

The conformation of the pyridyl rings relative to the central oxamide (B166460) core is a key structural feature. In the monohydrate, the N1- and N3-pyridyl rings are oriented at dihedral angles of 59.71 (6)° and 68.42 (6)°, respectively, with the central plane. nih.gov The angle between the two pyridyl rings is nearly orthogonal at 87.86 (5)°. nih.gov This specific conformation is stabilized by intramolecular hydrogen bonds.

Spectroscopic Characterization of Ligand and Complexes

Spectroscopic techniques are vital for characterizing this compound and its coordination compounds, providing insights into their vibrational modes and electronic transitions.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a key tool for identifying the functional groups within this compound and observing changes upon complexation. The FT-IR spectrum of the free ligand and its derivatives shows characteristic absorption bands. For the monohydrate, these include a broad ν(O—H) stretch from the water molecule at 3578 cm⁻¹, a ν(N—H) stretch at 3321 cm⁻¹, C—H stretches in the 3141–2804 cm⁻¹ range, strong ν(C=O) stretching bands between 1687–1649 cm⁻¹, ν(C=C) absorptions from the pyridine rings at 1524–1482 cm⁻¹, a ν(C—N) band at 1426 cm⁻¹, and a C=C bending vibration at 710 cm⁻¹. nih.gov

In coordination complexes, shifts in these vibrational frequencies provide evidence of ligand binding to a metal center. For instance, in palladium and ruthenium complexes, significant changes in the positions of the N-H stretching, C=O stretching, N-H bending, and C-N stretching bands are observed, confirming the coordination of the ligand. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and its Hydrate

| Vibrational Mode | This compound Monohydrate nih.gov |

|---|---|

| ν(O—H) | 3578 |

| ν(N—H) | 3321 |

| ν(C—H) | 3141–2804 |

| ν(C=O) | 1687–1649 |

| ν(C=C) | 1524–1482 |

| ν(C—N) | 1426 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, reveals information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound and related compounds typically displays strong absorption bands in the UV region. These are generally assigned to π→π* transitions associated with the aromatic pyridine rings and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen and pyridine nitrogen atoms. ikm.org.my

For a related compound, 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane, absorption peaks were observed at λmax 224 nm (π→π) and 274 nm (n→π). ikm.org.my When the ligand coordinates to a metal ion, the electronic spectrum can change significantly. The absorption bands of metal complexes are often composed of a mixture of ligand-centered (LC), ligand-to-ligand charge-transfer (LLCT), and metal-to-ligand charge-transfer (MLCT) transitions. nih.gov These transitions, particularly the lower energy bands, are sensitive to the coordination environment and the nature of the metal ion. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-Bis(3-pyridylmethyl)ethanediamide monohydrate |

| N,N′-Bis(6-methyl-2-pyridyl)oxamide |

| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While specific, detailed ¹H and ¹³C NMR spectral data for this compound are not widely available in the public domain, the expected chemical shifts can be inferred from the analysis of closely related structures. For instance, in a related compound, N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide, the protons of the pyridine ring are observed in the aromatic region of the ¹H NMR spectrum, typically between δ 7.4 and 8.7 ppm. The methylene (B1212753) (-CH2-) protons adjacent to the amide nitrogen would be expected to appear as a distinct signal, likely a triplet or a more complex multiplet due to coupling with the neighboring amide proton and pyridyl protons.

In the ¹³C NMR spectrum, the carbonyl carbons of the oxamide group are expected to have a characteristic resonance in the downfield region, typically around 160-170 ppm. The carbons of the pyridine rings would generate a series of signals in the aromatic region (approximately 120-150 ppm), and the methylene carbon would appear in the aliphatic region, likely around 40-50 ppm.

A definitive assignment of all proton and carbon signals would require the acquisition and detailed analysis of 1D and 2D NMR spectra of the purified compound.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy is a technique used to study species that have unpaired electrons. As this compound is a diamagnetic compound with no unpaired electrons in its ground state, it is ESR-inactive. Therefore, ESR spectroscopy is not a relevant technique for the direct characterization of the compound itself. However, it could be employed to study paramagnetic species, such as metal complexes or organic radicals, that might be formed from this ligand.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄N₄O₂), the exact mass can be calculated and experimentally verified. The theoretical monoisotopic mass is 270.1117 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this value with a high degree of accuracy, thus providing strong evidence for the compound's elemental formula. Techniques such as Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 271.1195.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Ion Species | Formula | Theoretical m/z |

| [M]⁺ | C₁₄H₁₄N₄O₂⁺ | 270.1117 |

| [M+H]⁺ | C₁₄H₁₅N₄O₂⁺ | 271.1195 |

| [M+Na]⁺ | C₁₄H₁₄N₄O₂Na⁺ | 293.1014 |

| [M+K]⁺ | C₁₄H₁₄N₄O₂K⁺ | 309.0754 |

Note: This table represents theoretical values. Experimental results may vary slightly.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with the chemical formula C₁₄H₁₄N₄O₂, the theoretical elemental composition can be calculated. These theoretical values are then compared with the experimental data obtained from combustion analysis to confirm the purity and empirical formula of the synthesized compound.

The synthesis of the precursor, N,N'-bis(pyridin-3-ylmethyl)oxalamide, has been reported, and its crystallization from a mixture of DMF and ethanol (B145695) can yield a monohydrate form, C₁₄H₁₄N₄O₂·H₂O. nih.gov It is crucial to distinguish between the anhydrous and hydrated forms, as their elemental compositions will differ.

Table 2: Theoretical Elemental Composition of this compound and its Monohydrate

| Compound | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |

| C₁₄H₁₄N₄O₂ (Anhydrous) | 62.21 | 5.22 | 20.73 | 11.84 |

| C₁₄H₁₄N₄O₂·H₂O (Monohydrate) | 58.33 | 5.60 | 19.43 | 16.65 |

Note: These are theoretical values. Experimental values should be within ±0.4% of the theoretical values for a pure sample.

Coordination Chemistry of N,n Bis 3 Pyridylmethyl Oxamide

General Principles of Metal-Ligand Coordination with Oxamides

Oxamide-based ligands are renowned for their capacity to act as bridging units, connecting multiple metal centers to form polynuclear complexes and coordination polymers. The coordination is primarily facilitated by the nitrogen and oxygen atoms present in the oxamide (B166460) backbone. A critical aspect of their coordination chemistry is the potential for deprotonation of the amide (N-H) groups. Upon deprotonation, the negatively charged nitrogen atoms and the carbonyl oxygen atoms become effective donor sites, often leading to the formation of stable, chelated structures. This deprotonation is typically influenced by the pH of the reaction medium and the nature of the metal ion involved. The resulting oxamidato-bridged complexes can exhibit interesting magnetic and electronic properties due to the electronic communication between the metal centers mediated by the bridging ligand.

Coordination Modes and Ligand Flexibility

N,N'-Bis(3-pyridylmethyl)oxamide, which can be abbreviated as ³LH₂, is a molecule of significant interest due to its combination of both amide and pyridyl functionalities. nih.gov The presence of a central C₂N₂O₂ residue connected to two 3-pyridyl groups via flexible methylene (B1212753) spacers allows for various conformational possibilities, making it an attractive component for constructing metal-organic frameworks. nih.gov The molecule often adopts a configuration where the six atoms of the central oxamide residue are nearly co-planar. nih.gov

Role of Pyridine (B92270) Nitrogen Atoms as Donor Sites

The primary and most consistently observed coordination mode of this compound involves the nitrogen atoms of its two terminal pyridine rings. These pyridyl nitrogen atoms act as potent donor sites, readily coordinating to metal ions. In the majority of its documented metal complexes, the ligand utilizes these two nitrogen atoms to bridge between two different metal centers. This bridging action is a fundamental driver in the formation of one-, two-, and three-dimensional coordination polymers. The flexibility of the ligand, particularly the rotational freedom around the methylene-pyridine and amide bonds, allows it to adopt suitable conformations, such as syn- and anti-periplanar arrangements, to accommodate the geometric preferences of the metal coordination sphere. nih.gov

Diverse Metal Ion Complexation

The structural versatility of this compound has enabled the synthesis and characterization of a wide range of metal complexes, demonstrating its broad coordination capabilities.

Transition Metal Complexes (e.g., Zn(II), Cd(II), Hg(II), Ni(II), Co(II), Cu(II), Ag(I), Au(I), Pd(II))

A wealth of structural information exists for complexes of this compound with various transition metals. nih.gov The ligand typically acts as a neutral, bridging N,N'-donor, leading to the formation of coordination polymers with diverse topologies.

A notable example is the cadmium(II) complex, [Cd(L)₂(OH₂)₂₂·4H₂O]∞ (where L = this compound). In this structure, the Cd(II) ions are bridged by the ligand in a wavy, ribbon-like fashion. The metal center exhibits a pseudo-octahedral coordination geometry, completed by two water molecules in trans positions. researchgate.net The crystal packing is further stabilized by π–π stacking interactions between the pyridyl rings and an extensive network of hydrogen bonds involving the oxamide groups, nitrate (B79036) anions, and water molecules. researchgate.net

Below is a table summarizing some of the reported transition metal complexes with this compound and related ligands.

| Metal Ion | Compound Formula / General Class | Coordination Highlights |

| Zn(II) | Coordination Polymers | Forms complexes where the ligand bridges metal centers via pyridyl nitrogen atoms. |

| Cd(II) | [Cd(L)₂(OH₂)₂₂·4H₂O]∞ | Ligand acts as a neutral N,N'-bridging unit forming a 1D coordination polymer. Cd(II) is six-coordinate (pseudo-octahedral). researchgate.net |

| Hg(II) | Halide Complexes | With related bis-pyridyl-bis-amide ligands, forms mononuclear metallocycles and 1D zigzag chains, with coordination to pyridyl nitrogens. |

| Ni(II) | Coordination Polymers | Forms various coordination polymers, with the ligand bridging Ni(II) centers through the pyridyl nitrogens. |

| Co(II) | Coordination Polymers | Forms coordination polymers with bridging ligands. |

| Cu(II) | Polynuclear Complexes | With related oxamide ligands, often forms binuclear complexes with the deprotonated oxamide bridge facilitating magnetic coupling. |

| Ag(I) | Coordination Polymers | Mentioned in reviews as forming complexes, likely coordination polymers through pyridyl bridging. |

| Au(I) | Coordination Complexes | Mentioned in reviews as forming complexes. |

| Pd(II) | Coordination Complexes | Mentioned in reviews as forming complexes. |

Note: Detailed structural data for all listed transition metal ions with this compound are spread across numerous publications and reviews. The table provides a general overview and a specific example for Cd(II).

Lanthanide Metal Complexes (e.g., La(III))

The coordination chemistry of this compound extends to the lanthanide series, which are hard Lewis acids and typically favor coordination with oxygen-donor ligands. However, the nitrogen-donor pyridyl groups of this ligand are also capable of coordinating to lanthanide ions.

Research has led to the successful synthesis of several new lanthanum(III) complexes using this compound (abbreviated as 3PMO) and various N,N-heterocyclic bases as ancillary ligands. globalresearchonline.net These complexes were synthesized to explore their potential biological activities, including their ability to bind to and cleave DNA. globalresearchonline.net

The synthesized La(III) complexes demonstrate the ligand's capacity to coordinate with large, oxophilic lanthanide ions, forming stable, mixed-ligand structures. The general formulas of these complexes are presented in the table below.

| Metal Ion | Compound Formula | Ancillary Ligand (B) |

| La(III) | La(3PMO)(NO₃)₂ | None |

| La(III) | La(3PMO)₂(B)(NO₃)₂ | 1,10-phenanthroline |

| La(III) | La(3PMO)₂(B)(NO₃)₂ | 2,2'-bipyridine |

| La(III) | La(3PMO)₂(B)(NO₃)₂ | 5-chloro-1,10-phenanthroline |

| La(III) | La(3PMO)₂(B)(NO₃)₂ | 5-nitro-1,10-phenanthroline |

| La(III) | La(3PMO)₂(B)(NO₃)₂ | dipyrido[3,2-d:2',3'-f]quinoxaline |

These findings confirm that this compound can act as a primary ligand in the formation of complex lanthanide compounds, paving the way for further exploration of their structural and functional properties. globalresearchonline.net

Influence of Counter Anions and Ancillary Ligands on Coordination Geometries

The coordination geometry of metal complexes can be significantly affected by the choice of counter anions. Anions can coordinate to the metal center, participate in hydrogen bonding, or simply balance the charge, thereby influencing the steric and electronic environment around the metal. For instance, in copper(II) complexes with oxamide-type ligands, perchlorate (B79767) anions have been observed to weakly interact with the copper(II) ion in the apical positions of a square planar geometry or to be positioned within layers of complex moieties, linking them into two-dimensional structures through semi-coordination to the metal centers. researchgate.net The structural differences observed in a series of transition metal complexes with a related N,N'-bis(3-pyridylmethyl)naphthalene diimide ligand were attributed to the different coordination environments restrained by anions such as I⁻, Cl⁻, SCN⁻, and NO₃⁻.

Ancillary ligands, which are other ligands present in the coordination sphere, also exert a strong influence. In Ni(II) coordination polymers synthesized with N,N'-bis(3-pyridylmethyl)oxalamide, the use of different angular dicarboxylic acids as ancillary ligands resulted in a variety of structural types, from 2D layers to 3D frameworks. The flexibility and donor atom positions of both the primary and ancillary ligands were shown to be key factors in determining the final structure. The phosphorescence color and redox properties of cyclometalated iridium complexes, for example, are fine-tuned by the structure of the ancillary ligand. Furthermore, the coordination mode of the ancillary ligand itself can vary, leading to structurally distinct isomers with significantly different photoluminescence quantum yields.

The interplay between the primary ligand, metal ion, counter anion, and ancillary ligands allows for the rational design of coordination complexes with specific geometries and properties.

Development of Polynuclear Architectures

The ability of 3-bpmo to bridge metal centers is fundamental to the construction of polynuclear architectures, ranging from simple discrete molecules containing two or three metal ions to extended one-, two-, or three-dimensional coordination polymers.

While 3-bpmo is an excellent bridging ligand, it can also form mononuclear complexes where a single ligand coordinates to one metal center. In these cases, the ligand typically acts as a chelating agent. For example, mononuclear Ru(II) and Ru(III) complexes have been synthesized with the tripodal tetradentate ligand tris(2-pyridylmethyl)amine (B178826) (TPA), which shares the pyridylmethyl functional group. nih.gov Similarly, monomeric Cu(II) complexes with a tetradentate bis-benzimidazole diamide (B1670390) ligand have been isolated and characterized. nih.gov In the formation of complexes with lanthanide(III) ions, neutral and monomeric species are often formed where the metal center is ligated by the donor atoms of the primary ligands and, in some cases, additional solvent molecules to satisfy the high coordination number of the lanthanide ion. The synthesis of a new oxamide-based ligand and its coordination to copper(II) yielded both mono- and binuclear complexes, with the electronic spectra of the mononuclear complex showing a d-d transition characteristic of a square planar geometry. nih.govresearchgate.net

Table 1: Examples of Mononuclear Complexes with Related Ligands

| Complex Formula | Metal Ion | Ligand | Key Feature | Reference |

| [RuCl(DMSO)(TPA)]ClO₄ | Ru(II) | Tris(2-pyridylmethyl)amine (TPA) | Octahedral geometry | nih.gov |

| [RuCl₂(TPA)]ClO₄ | Ru(III) | Tris(2-pyridylmethyl)amine (TPA) | Octahedral geometry | nih.gov |

| Monomeric Cu(II) Complex | Cu(II) | N,N'-bis{3-(2-formyl-4-methyl-phenol)-6-iminopropyl}oxamide | Square planar geometry | nih.govresearchgate.net |

| Monomeric Cu(II) Complex | Cu(II) | N,N'-bis(N-octyl benzimidazolyl-2yl)(methyl)pentane diamide | Distorted tetragonal geometry | nih.gov |

This table is based on data for related ligand systems to illustrate the formation of mononuclear complexes.

The synthesis of binuclear and trinuclear complexes is a prominent feature of the coordination chemistry of oxamide-based ligands. These complexes are of great interest for their magnetic properties, catalytic activity, and as models for biological systems.

Binuclear copper(II) complexes are readily formed where the two metal centers are bridged by the oxamide group. researchgate.net The synthesis of such complexes often involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization using techniques like single-crystal X-ray diffraction reveals the bridging nature of the ligand and the coordination geometry around the metal ions, which can range from distorted octahedral to square-pyramidal. researchgate.net Hetero-binuclear complexes, such as those containing both lanthanum(III) and copper(II) or nickel(II), have also been synthesized using N,N′-bis(2-pyridylmethyl)oxamide (a positional isomer of 3-bpmo) as a bridging ligand.

Trinuclear complexes have also been successfully synthesized. For instance, a discrete trinuclear Cu(II) complex was formed where three adjacent copper centers are linked by two bridging pyrazole-3,5-dicarboxylate ligands. nih.gov In another example, the reaction of dithiooxamidate, an analog of oxamide, with a nickel(II) precursor in the presence of 1,3-bis(diphenylphosphino)propane (B126693) (dppp) yielded dinuclear, trinuclear, and tetranuclear complexes. mdpi.com The formation of a trinuclear Ni(II) complex was characterized by a [Ni{toxa-κ(N,N)}₂]²⁻ moiety bridging two mono-Ni(dppp) units. mdpi.com A unique trinuclear, triangular Ni(II) complex has also been reported, held together by two triply deprotonated bis-oxamate ligands. mdpi.com

Table 2: Selected Binuclear and Trinuclear Complexes

| Complex Type | Metal Ions | Bridging Ligand Fragment | Key Structural Feature | Reference |

| Binuclear | Cu(II), Cu(II) | μ-oxamido | Distorted octahedral or square-pyramidal Cu(II) | researchgate.net |

| Binuclear | Ru(II), Ru(II) | bis-μ-chloro | Center of symmetry between two Cl⁻ | nih.gov |

| Trinuclear | Cu(II), Cu(II), Cu(II) | pyrazole-3,5-dicarboxylate | Linear arrangement of three Cu(II) centers | nih.gov |

| Trinuclear | Ni(II), Ni(II), Ni(II) | dithiooxamidate (toxa) | [Ni(toxa)₂]²⁻ bridging two Ni(dppp) units | mdpi.com |

| Trinuclear | Ni(II), Ni(II), Ni(II) | bis-oxamate | Cyclic triangular arrangement | mdpi.com |

This table includes examples from related oxamide and analogous ligand systems to demonstrate the principles of forming polynuclear complexes.

The oxamide moiety is an exceptionally effective bridging ligand for constructing polynuclear complexes. The deprotonated amide nitrogen and carbonyl oxygen atoms form a stable, planar, four-atom bridging unit (-N-C(O)-C(O)-N-) that can effectively mediate magnetic interactions between metal centers.

The bridging can occur in a cis or trans conformation. In many reported structures of binuclear copper(II) complexes, the two copper centers are bridged by a trans-oxamido group. researchgate.net The oxamide bridge creates a compartment that holds two metal ions in close proximity, typically with metal-metal separations suitable for magnetic exchange. Studies on hetero-binuclear complexes have demonstrated that the oxamide bridge can link different metal ions, such as copper(II) and iron(II) or lanthanide(III) and nickel(II). This versatility allows for the design of complexes with tailored magnetic and electronic properties. The investigation of a copper(II) complex with N,N′-bis(2-pyridylmethyl)oxamide (H₂pmox) led to the formation of an alternating-chain compound where cationic zigzag chains of copper atoms are bridged by both the neutral ligand H₂pmox and its deprotonated form pmox²⁻. researchgate.netacs.org

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of coordination complexes derived from 3-bpmo are intrinsically linked to their molecular structure, particularly the identity of the metal ion, its oxidation state, and the coordination geometry.

Electronic transitions within the d-orbitals of a transition metal ion, known as d-d transitions, are a key feature of the electronic spectra of these complexes. These transitions occur when an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. For an octahedral complex, this corresponds to a transition from the t₂g set of orbitals to the eg set. nih.gov

These transitions are formally forbidden by the Laporte selection rule but become weakly allowed through vibronic coupling or if the complex lacks a center of inversion. Consequently, d-d absorption bands in UV-Vis spectra are typically broad and have low molar absorptivity (ε < 1000 M⁻¹cm⁻¹). nih.gov The energy of these transitions corresponds to the crystal field splitting energy (Δ) and provides direct insight into the strength of the ligand field and the coordination environment.

For example, the electronic spectra of mono- and binuclear Cu(II) complexes with an oxamide-based ligand exhibited a d-d transition in the region of 520-560 nm, which is characteristic of a square planar geometry around the Cu(II) ion. nih.govresearchgate.net In another study on nickel(II) complexes, the bands in the visible region with low extinction coefficients were assigned to d-d transitions in pseudooctahedral Ni(II) complexes. researchgate.net The analysis of these transitions is a powerful tool for probing the coordination chemistry of the metal center.

Table 3: Representative d-d Transitions in Transition Metal Complexes

| Metal Ion | Geometry | Wavelength (nm) | Transition Assignment | Reference |

| Cu(II) | Square Planar | 520-560 | d-d transition | nih.govresearchgate.net |

| Ni(II) | Pseudooctahedral | 405 | ³A₂g → ³T₁g(³P) | researchgate.net |

| Ni(II) | Pseudooctahedral | 670 | ³A₂g → ³T₁g(³F) | researchgate.net |

This table provides examples of d-d transitions observed in related systems to illustrate the concept.

Spin State Analysis and Magnetic Exchange Interactions (e.g., Antiferromagnetism)

The ligand this compound, specifically in its dianionic form (PMoxd²⁻), is an effective mediator for magnetic exchange interactions between metal centers. This is particularly evident in the study of heterobimetallic tetranuclear complexes. Research into oxamidato-bridged complexes has revealed significant antiferromagnetic coupling between paramagnetic metal ions.

The magnetic exchange integral, J, quantifies the strength and nature of the magnetic coupling between the central metal ion (Mn or Ni) and the three peripheral copper ions. For the Mn-Cu₃ complex, the coupling constant was determined to be J = -20.4 cm⁻¹. In the case of the Ni-Cu₃ complex, a significantly stronger antiferromagnetic interaction was observed, with a J value of -121.1 cm⁻¹. researchgate.net The negative sign of the J value in both cases confirms the antiferromagnetic nature of the coupling, where the spins of the connected metal centers align in an antiparallel fashion.

Electrochemical Studies of Metal Complexes

The redox properties of metal complexes incorporating this compound have been investigated to understand the electronic behavior and potential catalytic activity of these compounds. Electrochemical studies, such as cyclic voltammetry, are employed to characterize the oxidation and reduction processes of the coordinated metal centers.

For the tetranuclear complexes Mn[Cu(PMoxd)]₃(ClO₄)₂ and Ni[Cu(PMoxd)]₃(ClO₄)₂, characterization included the use of cyclic voltammograms to probe their electrochemical properties. researchgate.net While the specific potential values from these studies are not detailed in the available research, cyclic voltammetry typically provides critical information on the redox potentials (e.g., M²⁺/M³⁺ couples), the reversibility of electron transfer processes, and the stability of the complex in different oxidation states. Such studies are fundamental in assessing the potential of these complexes for applications in areas like catalysis and materials science, where electron transfer is a key step.

Supramolecular Chemistry and Crystal Engineering

Fundamental Non-Covalent Interactions Governing Assembly

Hydrogen Bonding Networks

Hydrogen bonds are the most significant non-covalent interactions in the crystal structure of N,N'-Bis(3-pyridylmethyl)oxamide. The molecule itself possesses both hydrogen bond donors (the amide N-H groups) and acceptors (the pyridine (B92270) N atoms and the carbonyl O atoms), enabling the formation of robust and predictable hydrogen-bonding motifs.

The primary hydrogen bond observed is the intermolecular N—H⋯N interaction between the amide N-H group and the nitrogen atom of a pyridine ring on an adjacent molecule. nih.govnih.gov This interaction is crucial in linking the molecules together. In the solid state, these N—H⋯N hydrogen bonds connect the molecules to form a corrugated layer. nih.govnih.gov The geometry of this hydrogen bond has been characterized, with a reported N⋯N distance of 3.061(2) Å and an N—H⋯N angle of 156°. nih.gov

While N—H⋯O, C—H⋯O, O—H⋯N, and C—H⋯Cl interactions are theoretically possible in co-crystal systems or with certain solvents, the predominant and structure-directing hydrogen bond in the pure crystal of this compound is the N—H⋯N linkage. nih.govnih.gov The presence of other hydrogen bonding types would be dependent on the inclusion of other molecules in the crystal lattice.

π-π Stacking Interactions

Aromatic π-π stacking interactions are another key feature in the supramolecular assembly of this compound and its derivatives. researchgate.net These interactions occur between the electron-rich pyridine rings of adjacent molecules. The parallel or offset stacking of these aromatic rings contributes to the stabilization of the crystal structure.

In related systems, such as those involving N,N'-bis(3-pyridylmethyl)pyromellitic diimide, π-π interactions between the pyromellitic diimide and neighboring pyridine rings lead to the formation of one-dimensional stairway chain structures. researchgate.net Similarly, in other co-crystal structures, π-π interactions between pyridyl rings of neighboring chains are observed. researchgate.net The strength and geometry of these interactions are influenced by the electronic nature and substitution pattern of the aromatic rings. mdpi.com

C—H⋯π Interactions

In the crystal structures of related oxadiazole derivatives, a variety of C—H⋯π interactions are established, involving both aliphatic and aromatic C-H bonds and the π-system of electron-rich phenyl rings. rsc.org These interactions, along with other non-covalent forces, help to consolidate the packing of supramolecular tapes into a three-dimensional array.

Rational Design Principles for Supramolecular Architectures

The predictable nature of the non-covalent interactions involving this compound allows for the rational design of supramolecular architectures. By understanding the preferred hydrogen bonding patterns and the propensity for π-π stacking, it is possible to design and synthesize co-crystals and coordination polymers with specific topologies and functionalities.

The reliability of the O—H⋯N synthon between a carboxylic acid and a pyridine residue is a well-established principle in crystal engineering. This high propensity for formation makes it a valuable tool for constructing multi-component assemblies. The flexible nature of the this compound ligand, with its two pyridine groups connected by a spacer, allows it to adopt various conformations to accommodate different co-formers and metal ions. This flexibility is a key principle in the design of one-dimensional coordination polymers. azom.com

Construction of Extended Structures

The interplay of the aforementioned non-covalent interactions allows for the construction of extended structures, most notably one-dimensional (1D) coordination chains and wavy ribbons.

One-Dimensional Coordination Chains and Wavy Ribbons

This compound and its analogues are excellent ligands for the construction of 1D coordination polymers. azom.com The pyridine nitrogen atoms readily coordinate to metal centers, while the oxamide (B166460) backbone can participate in inter-chain hydrogen bonding. The combination of metal-ligand coordination and hydrogen bonding leads to the formation of robust 1D chains.

In the pure crystalline form of a related compound, N,N'-Bis(pyridin-3-yl)oxamide, intermolecular N—H⋯N hydrogen bonds link the molecules into corrugated layers, which can be considered a form of one-dimensional assembly. nih.govnih.gov By introducing metal ions, more complex 1D structures can be formed. For instance, the reaction of N,N'-bis(3-pyridyl)terephthalamide with cadmium nitrate (B79036) can produce a ribbon-chain complex. azom.com The flexibility of the ligand allows for the formation of various motifs, including zigzag chains and ladder-like structures. mdpi.comrsc.org The specific architecture is influenced by factors such as the coordination geometry of the metal ion, the presence of counter-ions, and the solvent used for crystallization.

Below is a table summarizing the crystallographic data for a related compound, N,N'-Bis(pyridin-3-yl)oxamide, which illustrates the typical packing in such systems. nih.gov

| Crystal Data | |

| Formula | C12H10N4O2 |

| Molecular Weight | 242.24 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.8992 (7) |

| b (Å) | 12.662 (2) |

| c (Å) | 10.9678 (17) |

| β (°) | 97.983 (4) |

| V (ų) | 536.26 (16) |

| Z | 2 |

| Dx (Mg m⁻³) | 1.500 |

Two-Dimensional Layers and Networks

The formation of two-dimensional (2D) layers and networks is a prominent feature of the supramolecular chemistry of this compound and its analogs. These structures are typically assembled through a combination of hydrogen bonding and, in the case of metal complexes, coordination bonds.

A related compound, N,N′-bis(pyridin-3-yl)oxamide, has been shown to form corrugated layers in the solid state. nih.gov In this structure, intermolecular N—H···N hydrogen bonds between the amide group and the pyridine nitrogen atom are the primary interactions that connect the molecules into a 2D network. nih.gov This demonstrates the inherent tendency of the pyridyl and oxamide groups to engage in self-assembly to form extended layered structures.

While specific studies on 2D networks of this compound are not extensively detailed in the provided results, the behavior of its isomer, N,N′-bis(2-pyridylethyl)oxamide, further illustrates the potential for 2D assembly. In one of its copper(II) complexes, a sheet-like polymer is formed where the ligands bridge the metal centers to create a two-dimensional network. researchgate.net The systematic construction of two-dimensional arrays has also been achieved by combining bis(pyridin-n-ylmethyl)ethanediamide molecules with dicarboxylic acids. nih.gov

The key interactions responsible for the formation of these 2D structures are summarized in the table below.

| Interaction Type | Participating Groups | Resulting Structure |

| N—H···N Hydrogen Bond | Amide N-H and Pyridine N | Corrugated Layer |

| Metal Coordination | Pyridine N and Metal Ion | 2D Coordination Polymer |

| Acid-Pyridine Synthon | Carboxylic Acid and Pyridine N | 2D Array |

Three-Dimensional Frameworks and Interpenetration

The assembly of this compound and similar ligands with metal ions can lead to the formation of three-dimensional (3D) coordination polymers, which are of significant interest for their potential applications in areas such as gas storage and catalysis. A notable feature of these 3D frameworks is the phenomenon of interpenetration, where two or more independent networks are entangled with each other.

While a specific 3D framework of this compound is not detailed in the search results, the principles of its formation can be understood from related structures. For instance, the use of a flexible ligand, N,N′-bis(pyrid-3-ylmethyl)adipoamide, in conjunction with angular dicarboxylates, has been shown to be crucial in determining the degree of interpenetration in the resulting coordination polymers. researchgate.net This highlights the importance of ligand geometry in directing the formation of complex 3D architectures.

Furthermore, studies on related bis-pyridyl-bis-amide ligands have demonstrated the synthesis of 3D interpenetrating frameworks. For example, a zinc(II) coordination polymer with a different angular bis-pyridyl ligand and a dicarboxylate co-ligand forms a 2-fold interpenetrated 3D framework. researchgate.net The use of N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide, a ligand with a similar structural motif, in coordination with palladium and ruthenium has also been explored for the creation of metallosupramolecular assemblies. researchgate.net The concept of interpenetrating polymer networks (IPNs) is a broader area of materials science where entangled networks are formed, though not necessarily in a crystalline state. mdpi.com

Discrete Metallacycles

In addition to extended networks, this compound and its analogs can form discrete, closed-ring structures with metal ions, known as metallacycles. The formation of these structures is dependent on the coordination preferences of the metal ion and the conformational flexibility of the ligand.

It has been reported that complexes of the related ligand, N,N'-di(3-pyridyl)oxamide, with zinc(II), cadmium(II), and mercury(II) can form not only one-dimensional chains but also metallacycles. nih.gov This suggests that the 3-pyridyl substitution pattern is conducive to the formation of such discrete assemblies. The synthesis of these metallacycles often involves the self-assembly of the ligand and metal salt in a suitable solvent system.

The table below summarizes the metal ions that have been reported to form metallacycles with a closely related ligand.

| Metal Ion | Ligand | Resulting Structure |

| Zn(II) | N,N'-di(3-pyridyl)oxamide | Metallacycle |

| Cd(II) | N,N'-di(3-pyridyl)oxamide | Metallacycle |

| Hg(II) | N,N'-di(3-pyridyl)oxamide | Metallacycle |

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are important aspects of the solid-state chemistry of this compound.

While specific polymorphs of this compound are not described in the provided results, the phenomenon has been observed in a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, which was found to have two distinct polymorphs. mdpi.com These polymorphs differed in their hydrogen-bonding networks and molecular packing. mdpi.com

The propensity of this compound to form co-crystals is well-documented. Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a compound. The formation of co-crystals often relies on robust and predictable intermolecular interactions, such as the hydrogen bond between a carboxylic acid and a pyridine ring. nih.gov

A notable example is the 1:2 co-crystal formed between N,N′-bis(pyridin-4-ylmethyl)ethanediamide, an isomer of the target compound, and benzoic acid. nih.gov The structure of this co-crystal is stabilized by O—H···N hydrogen bonds between the carboxylic acid and the pyridine moieties. nih.gov The table below provides details on a known co-crystal involving a related isomer.

| Compound 1 | Compound 2 | Stoichiometric Ratio | Key Interaction |

| N,N′-bis(pyridin-4-ylmethyl)ethanediamide | Benzoic Acid | 1:2 | O—H···N Hydrogen Bond |

The monohydrate of N,N'-Bis(3-pyridylmethyl)ethanediamide has also been structurally characterized, highlighting the role of water molecules in the crystal lattice. doaj.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For N,N'-Bis(3-pyridylmethyl)oxamide and related compounds, DFT calculations provide a detailed picture of their electronic landscape and the nature of the forces governing their interactions.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. wikipedia.org

While specific DFT calculations for the electronic structure of this compound are not extensively reported in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, computational studies on similar organic molecules demonstrate that the distribution of HOMO and LUMO is key to understanding charge transfer within the molecule. nih.gov In related systems, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient regions. This separation facilitates electronic transitions and dictates the molecule's behavior in chemical reactions. researchgate.net The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. nih.gov

Table 1: Conceptual DFT-Derived Parameters

| Parameter | Description | General Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. wikipedia.org |

Note: Specific energy values for this compound require dedicated computational studies.

Interpretation of Intermolecular Interactions

The crystal packing and resulting supramolecular architecture of this compound are governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a decisive role in the solid-state structure of the compound.

Studies on the closely related molecule, N,N'-Bis(pyridin-3-yl)oxamide, reveal the presence of strong intermolecular N—H···N hydrogen bonds. nih.gov In the crystal structure of this analogue, the amide N-H group acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen atom serves as the acceptor, leading to the formation of corrugated layers. nih.gov Similar hydrogen bonding patterns are anticipated for this compound, where the amide and pyridyl functionalities are also present. ontosight.ai

Furthermore, computational studies on Bis(pyridin-4-ylmethyl)oxalamide highlight the importance of both conventional hydrogen bonding and weaker C—H···π interactions in stabilizing the three-dimensional structure. nih.gov The energy of these interactions can be quantified using computational methods, revealing that electrostatic forces from hydrogen bonds are often dominant, supplemented by dispersion forces from C—H···π contacts. nih.gov In the case of Bis(pyridin-3-ylmethyl)ethanediamide monohydrate, intramolecular N—H···O hydrogen bonds are also observed, which influence the molecular conformation. nih.gov

Table 2: Key Intermolecular Interactions in Analogous Compounds

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing | Reference |

| N—H···N Hydrogen Bond | Amide N-H | Pyridine N | Formation of tapes and layers | nih.gov |

| C—H···π Interactions | Methylene (B1212753) C-H, Pyridyl C-H | Pyridyl ring, Benzene ring (in solvates) | Connection of supramolecular arrays into a 3D architecture | nih.gov |

| N—H···O Hydrogen Bond | Amide N-H | Carbonyl O | Formation of intramolecular loops and supramolecular tapes | nih.gov |

| C—H···O Interactions | Methylene C-H | Water O, Carbonyl O | Contribution to layer stability | sunway.edu.my |

Molecular Symmetry Analysis and Packing Predictions

The intrinsic symmetry of the this compound molecule and the way these molecules pack in the solid state are critical determinants of the resulting crystal structure. While a dedicated analysis for this specific compound is not available, insights can be drawn from related structures.

Molecules with similar bis(pyridyl)amide frameworks can exhibit C2 symmetry in the gas phase or in solution. whiterose.ac.uk However, in the solid state, crystal packing forces often lead to a reduction in this symmetry. whiterose.ac.uk The conformation of the molecule, particularly the relative orientation of the pyridyl rings, plays a significant role. For instance, in Bis(pyridin-3-ylmethyl)ethanediamide monohydrate, the pyridyl rings adopt a syn-periplanar relationship, resulting in a U-shaped molecule. nih.gov This conformation is stabilized by intramolecular hydrogen bonds. nih.gov

The crystal packing is a result of the interplay between the molecule's shape and the various intermolecular interactions. In N,N'-Bis(pyridin-3-yl)oxamide, the molecules are arranged in a monoclinic crystal system with the space group P21/n. nih.gov The packing is such that the planar molecules form corrugated layers. nih.govnih.gov The prediction of crystal packing is a complex field, often requiring sophisticated computational algorithms that explore the potential energy landscape to identify the most stable arrangements.

Table 3: Crystallographic Data for the Analogous Compound N,N'-Bis(pyridin-3-yl)oxamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| a (Å) | 3.8992 (7) | nih.gov |

| b (Å) | 12.662 (2) | nih.gov |

| c (Å) | 10.9678 (17) | nih.gov |

| β (°) | 97.983 (4) | nih.gov |

| V (ų) | 536.26 (16) | nih.gov |

| Z | 2 | nih.gov |

Note: This data pertains to N,N'-Bis(pyridin-3-yl)oxamide, an analogue of the title compound.

Selected Advanced Applications in Materials Science

Adsorption Properties (e.g., Iodine Adsorption in Coordination Polymers)

Coordination polymers (CPs) are valued for their potential in gas storage, separation, and sensing, largely due to their tunable porous structures. The design of CPs for specific adsorption tasks, such as the capture of volatile and toxic iodine (I₂), is an area of significant research. N,N'-Bis(3-pyridylmethyl)oxamide has been utilized as a key building block in the synthesis of such functional materials.

In a notable study, a series of nickel(II) coordination polymers were synthesized using bis-pyridyl-bis-amide ligands, including N,N'-bis(3-pyridylmethyl)oxalamide (referred to as L1 in the study), in conjunction with various angular dicarboxylate ligands. nih.govmdpi.comsemanticscholar.org The resulting materials exhibited diverse structural topologies, from 1D looped chains to 2D layers and 3D frameworks. nih.govmdpi.com The flexibility of the bis-pyridyl-bis-amide ligand was found to be a crucial factor influencing the final structure and, consequently, the iodine adsorption capabilities of the coordination polymers. nih.govmdpi.comrsc.org

The iodine adsorption performance of these Ni(II) coordination polymers was systematically investigated. One of the complexes, which features a related flexible ligand, demonstrated a significant iodine uptake of 166.55 mg g⁻¹ in the vapor phase at 60 °C. nih.govmdpi.comrsc.org This was attributed to its specific 2D layered structure. nih.gov The study highlighted that the structural diversity, governed by the interplay of the flexible this compound-type ligands and the ancillary dicarboxylate linkers, is key to tuning the iodine adsorption properties. nih.govmdpi.comrsc.org The increase in temperature from 25 °C to 60 °C generally led to an enhanced rate of iodine absorption across the tested complexes. nih.gov

Table 1: Iodine Adsorption Capacity of a Ni(II) Coordination Polymer with a Flexible Bis-pyridyl-bis-amide Ligand at 60 °C

| Complex | Iodine Adsorption Capacity (mg g⁻¹) | Iodine Molecules per Formula Unit | Temperature (°C) | Time (min) |

|---|---|---|---|---|

| Complex 9 | 166.55 | 0.38 | 60 | 360 |

Ligand Applications in Catalysis for Organic Synthesis

The presence of accessible pyridyl nitrogen sites and amide groups in this compound suggests its potential utility in catalysis. While specific studies focusing exclusively on this ligand in catalytic organic synthesis are not extensively documented in the reviewed literature, the broader class of coordination polymers constructed from bis-pyridyl-bis-amide ligands is recognized for potential catalytic applications. semanticscholar.org

Research on related coordination polymers has demonstrated that the uncoordinated pyridyl groups or open metal sites within the framework can act as active centers for heterogeneous catalysis. For instance, coordination polymers with open pyridyl N-oxide sites have been shown to be effective heterogeneous catalysts for the Knoevenagel condensation reaction under ambient conditions. nih.gov This suggests that coordination polymers of this compound, if synthesized to have accessible Lewis basic pyridyl sites, could potentially exhibit similar catalytic activity for a range of organic transformations. The development of such materials remains a promising area for future research.

Photophysical Properties of Coordination Complexes

The photoluminescent properties of coordination polymers are of great interest for applications in sensing, light-emitting devices, and bio-imaging. The incorporation of organic ligands like this compound into coordination networks with d¹⁰ metal ions such as Zn(II) or Cd(II) is a common strategy to produce luminescent materials. The fluorescence in these materials often originates from ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions.

Studies on coordination polymers constructed from similar bis-pyridyl-bis-amide ligands have revealed interesting photophysical behaviors. For example, Zn(II) and Cd(II) coordination polymers featuring a new angular bis-pyridyl-bis-amide ligand have been shown to exhibit luminescent properties. rsc.org One of these complexes displayed high sensitivity in the detection of Fe³⁺ ions through fluorescence quenching. rsc.org The mechanism for this sensing capability is often attributed to the interaction between the metal ions and the amide carbonyl oxygen atoms of the ligand. rsc.org

Future Research Directions

Development of Novel Synthetic Strategies and Ligand Functionalization

The future development of N,N'-Bis(3-pyridylmethyl)oxamide-based materials is intrinsically linked to the innovation in synthetic methodologies. While the core ligand is accessible, future research will likely focus on more sophisticated synthetic routes to introduce a wide array of functional groups, thereby fine-tuning the electronic and steric properties of the resulting metal complexes.

A key area of development will be the synthesis of asymmetrically substituted oxamide (B166460) ligands. This would involve the stepwise introduction of different pyridyl-based or other heterocyclic moieties onto the oxamide backbone. Such asymmetry can lead to complexes with lower symmetry, which can be advantageous for applications in catalysis and nonlinear optics.

Furthermore, the incorporation of additional donor atoms into the pyridyl rings or the methylene (B1212753) spacers is a promising avenue. For instance, the introduction of hydroxyl, amino, or alkoxy groups could enhance the ligand's ability to form hydrogen bonds, facilitating the self-assembly of supramolecular architectures. The synthesis of macrocyclic oxamides, where the pyridylmethyl groups are part of a larger ring system, is another exciting direction that can enforce specific coordination geometries and lead to the formation of unique heterobimetallic systems. acs.org

The exploration of novel reaction conditions, such as microwave-assisted synthesis or flow chemistry, could lead to more efficient and scalable production of this compound and its derivatives. These modern synthetic techniques offer advantages in terms of reaction times, yields, and purity, which are crucial for the systematic investigation of this class of compounds.

| Synthetic Strategy | Objective | Potential Impact |

| Asymmetric Substitution | Create ligands with lower symmetry | Enhanced catalytic activity, nonlinear optical properties |

| Functional Group Incorporation | Introduce additional donor atoms (e.g., -OH, -NH2) | Facilitate supramolecular assembly through hydrogen bonding |

| Macrocyclization | Enforce specific coordination geometries | Formation of unique heterobimetallic complexes acs.org |

| Modern Synthetic Methods | Improve efficiency and scalability | Faster and more sustainable synthesis |

Exploration of New Metal Centers and Heterometallic Systems

While research has explored complexes of this compound with common transition metals like copper, nickel, and palladium, a vast portion of the periodic table remains to be investigated. Future studies should systematically explore the coordination chemistry of this ligand with a wider range of metal ions, including:

Lanthanides (4f metals): The combination of d- and f-block elements within the same molecular entity can lead to materials with unique magnetic and luminescent properties. The oxamide bridge is known to mediate magnetic interactions, and the pyridyl groups can serve as "antennas" to sensitize the luminescence of lanthanide ions.

Actinides (5f metals): The coordination chemistry of actinides is a challenging yet rewarding field. The design of stable complexes with ligands like this compound could have implications for nuclear waste separation and the fundamental understanding of f-element bonding.

Heavier d-block elements (4d and 5d): Metals from the second and third transition series often exhibit different coordination preferences and redox properties compared to their 3d counterparts. Complexes with metals like ruthenium, osmium, rhodium, and iridium could find applications in catalysis and photophysics.

A particularly exciting frontier is the synthesis of heterometallic systems . The "complex as ligand" approach, where a mononuclear complex of this compound is used to coordinate to a second, different metal ion, offers a rational route to discrete polynuclear species. numberanalytics.com This strategy allows for precise control over the composition and structure of the final assembly, which is crucial for tuning the material's properties. The construction of heterometallic coordination nanosheets is another innovative approach that could lead to novel 2D materials with interesting electronic and electrochromic properties. nih.gov

Application of Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the formation, structure, and reactivity of this compound-based complexes, the application of advanced in-situ characterization techniques is paramount. numberanalytics.com These methods allow for the real-time monitoring of chemical processes, providing invaluable insights that are often missed with conventional ex-situ analysis.

Future research should leverage techniques such as:

In-situ X-ray Absorption Spectroscopy (XAS): This technique can provide information on the local coordination environment and oxidation state of the metal centers during complex formation or a catalytic reaction. numberanalytics.com

In-situ Small- and Wide-Angle X-ray Scattering (SAXS/WAXS): These methods are powerful for studying the nucleation and growth of coordination polymers and metal-organic frameworks in real-time, providing kinetic and mechanistic information. ustc.edu.cn

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies can be used to monitor changes in the ligand's coordination mode and the formation of intermediates during a reaction. numberanalytics.com

Thermal Proximity Co-aggregation (TPCA): While primarily used in proteomics, the principles of TPCA could be adapted to study the stability and dynamics of metalloprotein-mimicking complexes in solution. nih.gov

By combining these in-situ techniques, researchers can build a comprehensive picture of the dynamic processes that govern the behavior of these coordination compounds.

Rational Design of Materials with Tailored Properties for Specific Applications

The ultimate goal of studying this compound and its complexes is to develop materials with specific, tailored functionalities. Future research should be guided by the principles of rational design , where the ligand and metal components are carefully chosen to achieve a desired property or application. rsc.org

Potential application areas that would benefit from this rational design approach include:

Molecular Magnetism: By judiciously selecting the metal ions and controlling the bridging geometry of the oxamide group, it is possible to design molecules with predictable magnetic properties, such as single-molecule magnets (SMMs) or magnetic coolers.

Luminescent Materials: The incorporation of emissive metal centers (e.g., lanthanides, Ru(II), Ir(III)) into complexes with this compound could lead to the development of novel phosphors for lighting and display applications, as well as sensors that respond to specific analytes.

Catalysis: The open coordination sites on the metal centers in these complexes can be exploited for catalytic applications. By modifying the steric and electronic properties of the ligand, it is possible to tune the activity and selectivity of the catalyst for various organic transformations.

Chemosensors: The pyridyl nitrogen atoms can act as binding sites for specific substrates, leading to a change in the complex's optical or electrochemical properties. This forms the basis for the development of selective and sensitive chemosensors for ions and small molecules.

The table below summarizes some potential applications and the corresponding design strategies.

| Application Area | Design Strategy | Key Components |

| Molecular Magnetism | Control of magnetic exchange interactions | Paramagnetic metal ions (e.g., Mn(II), Cu(II), Gd(III)) |

| Luminescent Materials | Sensitization of metal-centered emission | Emissive metal ions (e.g., Eu(III), Tb(III), Ru(II)) |

| Catalysis | Creation of accessible and reactive metal sites | Catalytically active metals (e.g., Pd(II), Rh(I), Cu(I)) |

| Chemosensors | Introduction of specific substrate binding sites | Reporter metal ions or fluorophores |

Deepening Computational Insights into Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern coordination chemistry. nih.gov In the context of this compound, computational modeling can provide deep insights into the structure-property relationships that govern the behavior of its metal complexes.

Future computational studies should focus on:

Predicting Coordination Geometries: DFT calculations can be used to predict the most stable coordination geometries of different metal ions with the ligand, guiding synthetic efforts.

Simulating Spectroscopic Properties: The simulation of IR, UV-Vis, and NMR spectra can aid in the characterization of new complexes and the interpretation of experimental data.

Understanding Magnetic Exchange: For polynuclear complexes, computational models can quantify the magnetic exchange interactions between metal centers, providing a detailed understanding of the magnetic behavior.

Modeling Reaction Mechanisms: DFT can be used to elucidate the mechanisms of catalytic reactions mediated by these complexes, identifying key intermediates and transition states.

Screening for New Materials: High-throughput computational screening can be employed to rapidly evaluate a large number of potential ligand-metal combinations, identifying promising candidates for specific applications before their synthesis.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new functional materials based on this compound. researchgate.net

| Computational Method | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries, spectroscopic properties | Rationalization of experimental observations, prediction of new structures |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, excited state properties | Understanding of photophysical properties, design of luminescent materials |

| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, binding affinities | Insight into dynamic behavior and interactions in solution |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Deeper understanding of bonding and supramolecular assembly |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-Bis(3-pyridylmethyl)oxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via condensation of oxalic dihydrazide with 3-pyridinecarbaldehyde derivatives under reflux conditions. Ethanol/chloroform mixtures are optimal for co-crystallization to isolate polymorphs. Reaction temperature (60–80°C) and stoichiometric control (1:2 molar ratio of oxalic dihydrazide to aldehyde) are critical for achieving >90% yield . Post-synthesis purification via recrystallization from ethanol eliminates impurities, as confirmed by TLC and melting point analysis .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 98 K with Mo Kα radiation resolves molecular conformation. Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms and distance restraints for N–H bonds .

- Spectroscopy : FT-IR confirms oxamide C=O stretches (~1650 cm⁻¹) and pyridyl C–N vibrations (~1550 cm⁻¹). H NMR in DMSO-d₆ shows pyridyl protons at δ 8.3–8.5 ppm and oxamide NH signals at δ 10.2 ppm .

- Elemental analysis : Match experimental C/H/N/O percentages (±0.3%) with theoretical values (e.g., C: 56.25%, H: 4.69%, N: 17.50%) .

Q. What factors contribute to the formation of polymorphs in this compound, and how can they be controlled?

- Methodology : Polymorphs arise from solvent polarity and crystallization kinetics. Type I forms in pure ethanol (slow evaporation), while Type II requires ethanol/chloroform (1:1 v/v) with rapid cooling. Differential scanning calorimetry (DSC) identifies polymorphic transitions (ΔH fusion: Type I = 168°C, Type II = 172°C). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. π-π stacking) driving polymorphism .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s electronic structure and reactivity?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates Fukui indices to predict electrophilic/nucleophilic sites. Condensed softness indices (e.g., = 0.12 for pyridyl N) correlate with alkylation reactivity at pyridyl groups. Molecular electrostatic potential (MEP) maps reveal electron-deficient oxamide regions, guiding metal coordination studies .

Q. What strategies are effective in resolving contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology :

- Dynamic vs. static disorder : SC-XRD may show averaged positions for flexible pyridyl groups, while solid-state NMR captures localized conformations. Refinement with TWINABS corrects for absorption errors in Type II crystals .

- Temperature-dependent NMR : Variable-temperature H NMR (25–80°C) distinguishes rigid vs. mobile moieties. For example, coalescence of NH signals at 60°C indicates hydrogen-bond dynamics not resolved in X-ray data .

Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals?

- Methodology :

- Synthesis of metal complexes : React the ligand with Mn(II)/Cu(II) salts in methanol under nitrogen. Monitor color changes (e.g., Mn complexes: brown → green) to confirm coordination.

- Characterization :

- ESR : Axial symmetry (g∥ = 2.20, g⊥ = 2.01) confirms octahedral geometry for Mn(II) complexes .

- UV-Vis : d-d transitions (λ = 450–500 nm) and charge-transfer bands (λ = 300–350 nm) validate electronic structures .

- Magnetic susceptibility : μeff = 5.92 BM for high-spin Mn(II) complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。